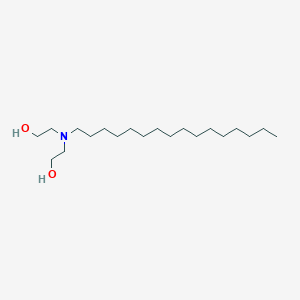

N-Hexadecyl diethanolamine

Description

Properties

IUPAC Name |

2-[hexadecyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWIPTSHMLSLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074261 | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18924-67-9, 68603-40-7 | |

| Record name | 2,2′-(Hexadecylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18924-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmityldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018924679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C16-18, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(hexadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM2FT4J7XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Hexadecyl Diethanolamine (B148213)

Several well-established methods are employed for the industrial and laboratory-scale synthesis of N-Hexadecyl diethanolamine. These routes primarily involve the formation of the tertiary amine through the reaction of a secondary amine with an alkylating or ethoxylating agent, or through the amidation of fatty acids followed by reduction.

Reaction of Hexadecylamine (B48584) with Ethylene (B1197577) Oxide

The reaction of hexadecylamine with ethylene oxide is a direct ethoxylation process to produce this compound. This reaction is typically conducted under controlled temperature and pressure conditions in industrial settings. The primary amine, hexadecylamine, reacts with two equivalents of ethylene oxide to form the desired dihydroxyethyl derivative. The process requires careful monitoring to ensure the desired degree of ethoxylation and to minimize the formation of by-products.

Amidation Reactions using Fatty Acids or Methyl Esters with Diethanolamine

A common and versatile method for synthesizing this compound involves the amidation of fatty acids or their methyl esters with diethanolamine. wikipedia.org This two-step process begins with the formation of a fatty acid amide, N,N-bis(2-hydroxyethyl)hexadecanamide, which is then subsequently reduced to the corresponding tertiary amine.

| Parameter | Condition | Reference |

| Reactants | Fatty Acid/Methyl Ester, Diethanolamine | wikipedia.org |

| Catalyst | NaOH, KOH, or NaOCH3 | wikipedia.org |

| Temperature | 140-160 °C | wikipedia.org |

| Reaction Time | 3-4 hours | wikipedia.org |

Alkylation of Cyanamide (B42294)

The alkylation of cyanamide is not a conventional or well-documented route for the direct synthesis of this compound. The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a method for the dealkylation of tertiary amines to form secondary amines and a cyanamide, which is the reverse of the desired transformation. wikipedia.orgthieme-connect.de While cyanamide chemistry is extensive, its application for the N-alkylation of diethanolamine to produce long-chain tertiary amines like this compound is not prominently featured in scientific literature.

Alkylation of Diethanolamine with Alkyl Bromides

A direct and widely utilized laboratory-scale synthesis of this compound involves the alkylation of diethanolamine with hexadecyl bromide. epa.gov In this nucleophilic substitution reaction, the secondary amine of diethanolamine attacks the electrophilic carbon of the hexadecyl bromide, displacing the bromide ion and forming the N-C bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a by-product.

A specific example from the literature details the reaction of diethanolamine with n-hexadecylbromide in the presence of potassium carbonate. epa.gov The crude product can be purified by recrystallization from acetone (B3395972) to yield this compound as a white waxy solid. epa.gov

| Reactant 1 | Reactant 2 | Base | Yield | Reference |

| Diethanolamine (0.25 mol) | n-Hexadecylbromide (0.25 mol) | Potassium Carbonate (0.25 mol) | 65% | epa.gov |

Reaction with Aldehydes to form Oxazolidines and Hydroxylase-containing Compounds

The reaction of diethanolamine with aldehydes, such as formaldehyde, can lead to the formation of oxazolidine (B1195125) rings. ru.nlwikipedia.org Specifically, the interaction of one mole of diethanolamine with one mole of an aldehyde produces a 2-substituted 1,3-oxazolidine. ru.nl These oxazolidines can exist in equilibrium with the open-chain Schiff base. While not a direct route to this compound, these oxazolidine intermediates can be further reacted. For instance, under reducing conditions, the oxazolidine ring can be opened and the imine reduced to form a stable tertiary amine. wikipedia.org

Furthermore, reacting diethanolamine with an aldehyde at a 2:1 molar ratio can result in the formation of hydroxylase-containing compounds, which are diamine tetrols. ru.nl The specific application of this reaction to synthesize this compound would require the use of a long-chain aldehyde, such as hexadecanal, followed by a reductive step.

Advanced Synthetic Strategies and Modifications

While the established routes are effective, research into more efficient, sustainable, and scalable synthetic methods is ongoing. Advanced strategies focus on improving reaction conditions, reducing waste, and enhancing product purity.

Enzymatic synthesis, for instance, presents a green alternative to traditional chemical methods. Lipases can be used to catalyze the amidation of fatty acids with diethanolamine under milder conditions, reducing energy consumption and the formation of by-products. ptfarm.pl

Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times for the synthesis of nitrogen-containing heterocycles and could be applied to the synthesis of N-alkyldiethanolamines. rsc.orgijcce.ac.irnih.gov The direct heating of the reactants by microwave irradiation can lead to faster and more efficient reactions.

Flow chemistry offers a continuous and highly controlled environment for chemical reactions. wuxiapptec.comthieme-connect.de This technology could be applied to the synthesis of this compound to improve safety, scalability, and product consistency by allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wuxiapptec.com

Solvent-Free Synthesis Approaches

Solvent-free synthesis is an emerging green chemistry approach that offers significant environmental and economic benefits by eliminating the need for volatile organic solvents. In the context of long-chain amine derivatives, this method is being explored to reduce waste and simplify purification processes. A notable example is the synthesis of related quaternary ammonium (B1175870) salts, which can be achieved by reacting N-methyldiethanolamine with hexadecane (B31444) bromide directly, without a solvent. google.com This process typically involves heating the neat reactants in an oil bath to drive the reaction to completion. google.com The crude product is then purified through recrystallization, often using a mixed solvent system like ethyl acetate (B1210297) and ethanol (B145695). google.com This approach highlights a pathway for producing this compound derivatives in a more sustainable manner.

A patent describes the synthesis of hexadecylmethyl dihydroxyethylammonium bromide, a related quaternary ammonium salt, using a solvent-free method. google.com The process involves the direct reaction of N-methyldiethanolamine and hexadecane bromide under controlled heating. google.com

| Parameter | Condition |

| Reactants | N-methyldiethanolamine, Hexadecane Bromide |

| Solvent | None (Solvent-free) |

| Temperature | 100-120°C |

| Purification | Recrystallization from Ethyl Acetate/Ethanol mixture |

Table 1: Conditions for Solvent-Free Synthesis of a Hexadecyl Diethanolamine Derivative. google.com

Improvements in Purity and Yield in Laboratory and Industrial Production

Optimizing the synthesis of this compound to achieve high purity and yield is a key focus in both laboratory and industrial settings. One common synthetic route involves the reaction of a fatty acid or its methyl ester with diethanolamine. Key parameters that are controlled to maximize efficiency include the molar ratio of reactants, reaction temperature, and the use of catalysts.

Research indicates that an optimal molar ratio of diethanolamine to the fatty acid, such as 2.2:1, helps to ensure the complete conversion of the fatty acid. The reaction temperature is also a critical factor; a temperature of 159°C has been identified as optimal for balancing the reaction rate with the thermal stability of the intermediates. Basic catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are often employed to facilitate the amidation and any necessary transesterification steps. Monitoring the reaction progress, for instance by tracking the removal of by-products like methanol (B129727) via gas chromatography-mass spectrometry (GC-MS), and confirming the final product's purity using techniques like NMR or FTIR, are standard validation methods.

| Parameter | Optimal Condition | Purpose |

| Molar Ratio | 2.2:1 (Diethanolamine:Fatty Acid) | Ensures complete reaction of the fatty acid. |

| Temperature | 159°C | Balances reaction rate and thermal stability. |

| Catalyst | KOH or NaOH (30%) | Facilitates transesterification and amidation. |

Table 2: Key Parameters for Optimized Synthesis of N-Alkyl Diethanolamines.

Synthesis of Diethanolamine-Based Amino Acid Derivatives

A significant area of research involves the synthesis of novel amino acid derivatives using diethanolamine as a structural backbone. finechem-mirea.rufinechem-mirea.ru These efforts aim to create new amphiphilic molecules, or peptidomimetics, with potential applications stemming from their unique structures. finechem-mirea.rufinechem-mirea.ru A universal scheme has been developed for preparing these derivatives, which involves creating diethanolamine diesters with both symmetric and asymmetric radicals in their hydrophobic domains. finechem-mirea.ru The hydrophilic portion of these molecules incorporates residues from various amino acids, such as glycine, β-alanine, L-ornithine, and L-lysine. finechem-mirea.rufinechem-mirea.ru The synthesis and structural confirmation of these new amphiphiles are typically verified using 1H NMR spectroscopy. finechem-mirea.ru

Reaction Analysis of this compound

This compound is a polyfunctional molecule, featuring two primary hydroxyl groups and a tertiary amine group. This structure allows it to undergo a variety of chemical reactions, including oxidation, substitution, and esterification.

Oxidation Reactions of Hydroxyl Groups

The primary hydroxyl (-OH) groups in this compound can be oxidized to form the corresponding aldehydes or, with stronger oxidizing agents or different conditions, carboxylic acids. The initial oxidation product from a primary alcohol is an aldehyde. The specific outcome of the reaction depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of the hydroxyl groups introduces new functional groups, which can significantly alter the chemical properties and potential applications of the molecule. The initial oxidation product from the amine itself can be an immonium salt, which may then undergo further reactions. gre.ac.uk

Substitution Reactions of the Amine Group

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. However, it generally does not serve as a good leaving group in substitution or elimination reactions. libretexts.org To enhance its reactivity as a leaving group, the amine can be converted into a quaternary ammonium salt through exhaustive alkylation, for example, with methyl iodide. libretexts.org These quaternary ammonium salts can then participate in elimination reactions, known as Hofmann eliminations. libretexts.org

Another significant reaction involving tertiary amines is dealkylation. The von Braun cyanogen bromide reaction is a classic method for the dealkylation of tertiary amines, where an alkyl group is replaced with a cyanide group, ultimately leading to the formation of a secondary amine. thieme-connect.de

Esterification Reactions of Hydroxyl Groups

The two hydroxyl groups of this compound can readily undergo esterification reactions with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. mdpi.com This reaction results in the formation of esters, effectively capping the hydrophilic hydroxyl groups with potentially lipophilic acyl chains. The esterification is often catalyzed by an acid, such as sulfuric acid, or carried out in the presence of a base like pyridine (B92270) when using acyl chlorides. mdpi.com This modification can transform the amphiphilic nature of the parent molecule, influencing its solubility and surfactant properties.

| Reaction Type | Functional Group Involved | Reagents | Major Products |

| Oxidation | Hydroxyl Groups (-OH) | Potassium permanganate, Chromium trioxide | Aldehydes, Ketones |

| Substitution | Amine Group (-N<) | Alkyl halides (for quaternization), Cyanogen bromide (for dealkylation) libretexts.orgthieme-connect.de | Quaternary ammonium salts, Secondary amines libretexts.orgthieme-connect.de |

| Esterification | Hydroxyl Groups (-OH) | Carboxylic acids, Acyl chlorides mdpi.com | Esters mdpi.com |

Table 3: Summary of Key Reactions of this compound.

Formation of Amides

The tertiary amine functionality of this compound can be converted to the corresponding amide through various synthetic routes. This transformation typically involves the reaction of this compound with an acylating agent, leading to the formation of an N-acyl-N-hexadecyl diethanolammonium salt, which is subsequently deprotonated to yield the final amide product. The primary methods for this conversion include reactions with acyl chlorides, acid anhydrides, and direct condensation with carboxylic acids, each with distinct advantages and reaction conditions.

The direct amidation of fatty acids with diethanolamine is a common industrial route for producing fatty acid diethanolamides. These reactions are typically conducted at elevated temperatures, often in the range of 140–180°C, and may employ a catalyst to improve reaction rates and yields. arpnjournals.orgresearchgate.net Common catalysts for this process include alkali catalysts like sodium methoxide (B1231860), sodium hydroxide (NaOH), or potassium hydroxide (KOH). arpnjournals.orgrsc.org For instance, the synthesis of related N-acyl alkanolamides, such as N-palmitoyl diethanolamine, has been achieved by reacting palmitic acid with diethanolamine at 90°C for 2 hours using sodium methoxide as a catalyst. arpnjournals.org

Another approach involves the use of heterogeneous catalysts, such as zinc-doped calcium oxide, which has been shown to be effective for the amidation of triglycerides with diethanolamine at temperatures around 90°C, achieving high yields in a short reaction time. mdpi.comresearchgate.net The molar ratio of diethanolamine to the fatty acid or its ester is a critical parameter, with an excess of the amine often used to drive the reaction to completion. rsc.orgmdpi.com For example, a diethanolamine to fatty acid molar ratio of 5:1 has been found to be optimal in certain systems. mdpi.comresearchgate.net

The reaction mechanism for the direct condensation of a carboxylic acid with this compound first involves the protonation of the amine by the carboxylic acid to form an ammonium carboxylate salt. Upon heating, this salt can dehydrate to form the amide. However, a significant challenge in the amidation of this compound is the presence of the two hydroxyl groups, which can lead to the formation of ester byproducts through a competing esterification reaction. researchgate.net The selectivity towards amide formation can be influenced by the choice of catalyst and reaction conditions.

More reactive acylating agents like acyl chlorides and acid anhydrides can also be employed to form amides from this compound under milder conditions. The reaction with an acyl chloride is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. mdpi.com The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the N,N-disubstituted amide. Similarly, acid anhydrides react with this compound to yield the corresponding amide and a carboxylate salt as a byproduct. mdpi.com

The tables below summarize typical reaction conditions for the formation of amides from fatty acids and diethanolamine, which serve as a proxy for the synthesis of amides from this compound.

Table 1: Reaction Conditions for Amide Formation from Fatty Acids and Diethanolamine

| Acyl Source | Catalyst | Temperature (°C) | Molar Ratio (Diethanolamine:Acyl Source) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palmitic Acid | Sodium Methoxide | 90 | 2:1 | 2 | Not Specified | arpnjournals.org |

| Stearic Acid | H-Beta-150 Zeolite | 180 | 1:1 | 3 | 79 | researchgate.net |

| Used Cottonseed Oil | 3.5-Na/Ca(OH)2 | 110 | 6:1 | Not Specified | >99 | rsc.org |

| Jatropha Oil | 2-Zn/CaO-400 | 90 | 5:1 | 0.5 | 99 | mdpi.comresearchgate.net |

| Lauric Acid | Novozym 435 (Lipase) | 50 | 4:1 | 24 | 49.5 | |

| Vinyl Stearate | Sodium Methoxide | 80 | 20:1 (Ethanolamine:Acyl Source) | 1 | 96 (N-stearoylethanolamine) | researchgate.net |

Table 2: Characterization Data for Synthesized Fatty Acid Diethanolamides

| Compound | Initial Acid Number of Fatty Acid | Final Acid Number of Product | Saponification Number | Reference |

|---|---|---|---|---|

| N-palmitoyl diethanolamine | 89.76 | 40.67 | 36.47 | arpnjournals.org |

| N-lauroyl diethanolamine | 302.94 | 47.41 | 23.84 | arpnjournals.org |

Chemical Characterization and Structural Elucidation in Research

Spectroscopic Analysis in Academic Research

Spectroscopic methods are fundamental in elucidating the molecular structure of N-Hexadecyl diethanolamine (B148213). Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy each offer unique insights into the compound's atomic and molecular properties.

Mass Spectrometry (MS) Characterization, including Quasi-molecular and Fragment Ions

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of N-Hexadecyl diethanolamine. In positive ion mode using electrospray ionization (ESI), the compound typically forms a protonated molecule, also known as a quasi-molecular ion [M+H]⁺. For this compound, with a molecular weight of 329.56 g/mol , this quasi-molecular ion peak is observed at a mass-to-charge ratio (m/z) of approximately 330.33. nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of the quasi-molecular ion. The resulting fragment ions are characteristic of the compound's structure. Common fragmentation pathways for this compound include:

Dehydration: Loss of a water molecule (H₂O) from the diethanolamine moiety, resulting in a fragment ion at m/z 312. nih.gov

Cleavage of the alkyl chain: Fissions along the C-N bond of the diethanolamine head group lead to characteristic fragment ions. A key fragment is observed at m/z 106, which corresponds to the protonated diethanolamine head group. nih.govnih.govtandfonline.com Other related fragments can appear at m/z 88, 70, and 57, resulting from further fragmentation of the head group. nih.govtandfonline.com Another fragment at m/z 102 has also been reported. nih.gov

These specific fragmentation patterns serve as a fingerprint, allowing for the confident identification of this compound in complex mixtures. nih.govtandfonline.com

Table 1: Mass Spectrometry Data for this compound

| Ion Type | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| Quasi-molecular Ion [M+H]⁺ | ~330.33 | Protonated molecule of this compound. nih.govnih.gov |

| Fragment Ion | ~312 | Result of dehydration (loss of H₂O). nih.gov |

| Fragment Ion | ~106 | Characteristic fragment from cleavage of the diethanolamine head group. nih.govnih.govtandfonline.com |

| Fragment Ion | ~102 | Fragment from cleavage of the alkyl chain. nih.gov |

| Fragment Ion | ~88, 70, 57 | Further fragmentation products of the m/z 106 ion. nih.govtandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a related compound, key signals would include a triplet around 0.88 ppm corresponding to the terminal methyl (CH₃) group of the hexadecyl chain. researchgate.net The numerous methylene (B1212753) (CH₂) groups of the long alkyl chain would produce a broad multiplet signal between approximately 1.25 and 1.34 ppm. researchgate.net The protons on the carbons of the diethanolamine group would appear as distinct signals at different chemical shifts, providing confirmation of the head group structure. researchgate.netgoogle.com

The ¹³C NMR spectrum would further corroborate the structure by showing a distinct signal for each unique carbon atom. The chemical shifts of the carbons in the hexadecyl chain and the diethanolamine moiety would align with expected values for such functional groups. pitt.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound and related structures include:

O-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups.

N-H Stretching: For secondary amines, a peak appears around 3336 cm⁻¹, though this would be absent in the tertiary amine structure of this compound. google.com

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chain. google.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1000-1250 cm⁻¹ region. jconsortium.com

C-O Stretching: The stretching of the carbon-oxygen bond in the alcohol groups is generally observed between 1050 and 1150 cm⁻¹. google.comjconsortium.com

The presence and position of these bands in an IR spectrum confirm the existence of the key functional groups that define the structure of this compound. researchgate.net

Table 2: Characteristic IR Absorption Bands for N-Alkyl Diethanolamine Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Alcohol) | Stretching | 3300-3500 (Broad) |

| -CH₃, -CH₂- (Alkane) | Stretching | 2850-2960 |

| -C-O- (Alcohol) | Stretching | 1050-1150 |

| -C-N- (Amine) | Stretching | 1000-1250 |

Chromatographic Techniques in Compound Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and assess the purity of a sample. globalresearchonline.netijrti.org In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product over time. youtube.com By spotting the reaction mixture on a TLC plate at different intervals and developing it with an appropriate mobile phase, the separation of starting materials, intermediates, and the final product can be visualized. globalresearchonline.netyoutube.com

The purity of an isolated sample of this compound can also be evaluated using TLC. researchgate.net A pure compound should ideally appear as a single spot on the TLC plate. ijrti.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of chromatographic conditions (stationary phase and mobile phase). researchgate.net For N-alkyl diethanolamines, reversed-phase TLC plates (like RP-18) are often used with solvent systems such as mixtures of acetonitrile (B52724) and water. uni-giessen.de

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Comprehensive Profiling

For a more comprehensive and sensitive analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the method of choice. mdpi.com This powerful hyphenated technique combines the high-resolution separation capabilities of UPLC with the high-resolution and accurate mass measurement of QTOF-MS. nih.govresearchgate.net

UPLC allows for the rapid and efficient separation of this compound from other components in a complex sample, such as a plant extract or a reaction mixture. biomedpharmajournal.org The separated components then enter the QTOF-MS, which provides precise mass measurements for both the parent ion and its fragment ions. mdpi.com This high mass accuracy allows for the determination of the elemental composition of the compound, greatly enhancing the confidence in its identification. nih.govtandfonline.com

This technique has been successfully applied to profile the chemical constituents of various natural products, where this compound has been identified among numerous other compounds. nih.govtandfonline.comresearchgate.net The combination of retention time from UPLC and the detailed mass spectral data from QTOF-MS provides an unambiguous identification and a comprehensive profile of the sample. chula.ac.thnih.gov

Compound Index

Advanced Analytical Methodologies

In the field of chemical analysis, particularly for complex natural product extracts, molecular networking has emerged as a powerful and rapid technique for the dereplication of known compounds and the identification of novel structural analogues. This computational approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering compounds with related structures into networks. This methodology has been successfully applied to identify this compound and related long-chain N-alkyl diethanolamines in various biological matrices.

Molecular networking functions by comparing the MS/MS fragmentation patterns of all ions in a dataset. Ions that exhibit similar fragmentation are connected, forming clusters of structurally related molecules. When a compound within a cluster is identified or "annotated" by matching its MS/MS spectrum to a library database, the structural identity of other unknown "unannotated" compounds in the same cluster can be inferred. researchgate.net This is particularly useful for identifying homologues or analogues that may not be present in existing databases. researchgate.net

Research on the chemical constituents of the insect Aspongopus chinensis utilized an integrated strategy combining Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) with molecular networking. nih.govtandfonline.com In this analysis, this compound was identified from an unannotated data point with a quasi-molecular ion [M+H]⁺ at m/z 330.336. nih.govtandfonline.com Its position within a molecular cluster connected it to the known compound tetradecyl diethanolamine, allowing for its structural elucidation based on the shared fragmentation pathway and a predictable mass shift corresponding to the difference in alkyl chain length. researchgate.net

Similarly, a study profiling metabolites from Sapota fruit pulp employed High-Resolution UPLC/MS/MS aided by Global Natural Product Social (GNPS) molecular networking. peerj.com This analysis successfully assigned a peak with an [M+H]⁺ at m/z 330.33 as this compound, marking its first identification in sapota fruit. peerj.com In another study, molecular networking was used to analyze metabolites from endophytic Streptomyces species, where this compound was dereplicated and identified via the GNPS library. mdpi.com

These studies demonstrate the utility of molecular networking as a high-throughput screening tool that accelerates the identification of compounds like this compound in complex mixtures, bypassing more laborious traditional isolation and characterization methods. tandfonline.com

Interactive Data Table 1: Identification of this compound via Molecular Networking in Research Studies

| Source Material | Analytical Method | Precursor Ion [M+H]⁺ (m/z) | Molecular Formula (Predicted/Confirmed) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Aspongopus chinensis | UPLC-QTOF-MS | 330.3367 | C₂₀H₄₃NO₂ | Not Reported | researchgate.nettandfonline.com |

| Endophytic Streptomyces sp. | LC-MS/MS | 330.337 | C₂₀H₄₃NO₂ | 13.59 | mdpi.com |

| Sapota (Manilkara zapota) Fruit Pulp | HR-UPLC/MS/MS | 330.33 | Not Reported | Not Reported | peerj.com |

The fragmentation pathway of this compound is characteristic of N-alkyl diethanolamines. Upon ionization in positive mode mass spectrometry, the molecule readily forms a protonated species [M+H]⁺. The subsequent fragmentation in MS/MS analysis involves key losses and characteristic ions. A common fragmentation includes the neutral loss of a water molecule (H₂O), resulting in a fragment ion at m/z 312. peerj.com Further fragmentation typically involves the cleavage of the C-N bonds of the diethanolamine moiety. This leads to characteristic fragment ions at m/z 106 and 102, which are indicative of the diethanolamine headgroup. peerj.com

In the analysis of A. chinensis, the fragmentation pattern of this compound was compared to that of tetradecyl diethanolamine. nih.gov The study noted that both compounds showed similar fragmentation pathways, with the primary difference being the mass of the parent ion. The presence of fragment ions at m/z 106, 88, 70, and 57 was noted for this compound and related compounds in the cluster. nih.govtandfonline.com This consistent fragmentation behavior across a homologous series is a key principle that allows molecular networking to successfully group these related structures.

Interactive Data Table 2: Characteristic Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Description of Neutral Loss/Fragment Structure | Reference |

|---|---|---|

| 312 | [M+H - H₂O]⁺, loss of a water molecule. | peerj.com |

| 106 | Characteristic fragment from diethanolamine headgroup cleavage. | nih.govpeerj.com |

| 102 | Characteristic fragment from diethanolamine headgroup cleavage. | peerj.com |

| 88 | Fragment noted in A. chinensis study. | nih.govtandfonline.com |

| 70 | Fragment noted in A. chinensis study. | nih.govtandfonline.com |

| 57 | Fragment noted in A. chinensis study. | nih.govtandfonline.com |

Advanced Research Applications and Potentials

Role in Surfactant and Emulsifying Systems Research

The unique molecular structure of N-Hexadecyl diethanolamine (B148213), featuring a long, hydrophobic alkyl chain and a polar diethanolamine headgroup, makes it an effective surfactant and emulsifier. Its utility in these systems is a subject of ongoing research, with a focus on understanding the fundamental mechanisms that govern its behavior at interfaces.

Mechanism of Surface Tension Lowering and Emulsion Stabilization

N-Hexadecyl diethanolamine significantly reduces the surface tension of liquids, a key characteristic of surfactants. This is achieved by the migration of its molecules to the interface between two immiscible phases, such as oil and water. The hydrophobic hexadecyl tail orients itself towards the non-polar phase (oil), while the hydrophilic diethanolamine head remains in the polar phase (water). This arrangement disrupts the cohesive energy at the interface, thereby lowering the surface tension.

The stabilization of emulsions, which are mixtures of immiscible liquids like oil and water, is another critical function of this compound. It forms a protective film at the oil-water interface, preventing the coalescence of dispersed droplets. This stabilization is attributed to both steric and electrostatic repulsion between the droplets, conferred by the diethanolamine headgroups. The long alkyl chain also plays a role by enhancing the solubility of hydrophobic compounds in aqueous solutions.

Micelle Formation Properties and Related Studies

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical structures called micelles. dtu.dk In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. unive.it

The formation of micelles is a dynamic process influenced by factors such as temperature and the presence of other substances. researchgate.net Research has shown that the C16 chain of this compound provides superior micelle formation compared to its shorter-chain counterparts. However, at higher concentrations, the formation of micelles can sometimes reduce the bactericidal effectiveness of the compound due to changes in the availability of individual active molecules. The study of micelle formation is crucial for optimizing the performance of this compound in various applications, from detergency to drug delivery. unive.it

Formulation in Advanced Chemical Systems

The versatile surfactant properties of this compound have led to its incorporation into various advanced chemical systems. It is widely used in the formulation of cosmetics and personal care products as an emulsifier to stabilize oil-in-water emulsions. In industrial settings, it serves as a corrosion inhibitor, protecting metal surfaces from oxidative damage.

Furthermore, its ability to enhance the solubility of poorly soluble drugs makes it a valuable component in the formulation of lipid-based drug delivery systems. Research has highlighted its use in creating lipid nanoparticles for delivering anticancer drugs, where it was found to improve drug encapsulation efficiency and release profiles compared to conventional systems.

Biological Activity and Biochemical Interactions Research

Beyond its applications in surfactant and emulsifying systems, this compound exhibits significant biological activity, particularly antimicrobial properties. Its interactions with biological membranes are a key area of research, providing insights into its mechanism of action.

Antimicrobial Properties and Mechanisms of Action

This compound has demonstrated notable antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Studies on a series of N-(n-alkyl)diethanolamines have revealed that compounds with longer alkyl chains, such as the hexadecyl derivative, exhibit enhanced antimicrobial efficacy. microbiologyresearch.orgnih.gov The mode of action is primarily attributed to its ability to disrupt bacterial membranes.

The antimicrobial activity is influenced by factors such as pH. For instance, its effectiveness against Escherichia coli increases at neutral pH levels. The compound demonstrates both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects.

Disruption of Bacterial Membranes and Cell Lysis

The primary mechanism of the antimicrobial action of this compound involves its interaction with the lipid bilayer of bacterial membranes. The amphiphilic nature of the molecule is central to this process. The long hydrophobic alkyl chain integrates into the lipid core of the membrane, while the polar diethanolamine headgroup interacts with the polar surface of the membrane.

Materials Science and Engineering Research

In the field of materials science, this compound is recognized for its effectiveness as a corrosion inhibitor. Corrosion inhibitors are substances that, when added in small concentrations to an environment, slow down the rate of corrosion of a metal. The inhibitive properties of this compound are attributed to its molecular structure. ijrar.org

The mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier against corrosive agents. ijrar.orgtribology.rs The diethanolamine head group, with its lone pairs of electrons on the nitrogen and oxygen atoms, can coordinate with metal ions on the surface. ijrar.org Simultaneously, the long, hydrophobic hexadecyl chain orients itself away from the metal surface, creating a dense, non-polar layer that repels water and other corrosive elements. icrc.ac.ir This dual interaction—chemisorption via the polar head and the formation of a hydrophobic barrier by the tail—makes it an effective mixed-type inhibitor, protecting both anodic and cathodic sites on the metal surface. ijrar.org

Application in Poly(2-oxazoline)s and Polymer Functionalization

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties, making them a focus of biomedical research. researchgate.netmdpi.com The functionalization of these polymers is key to tailoring their characteristics for specific applications. researchgate.net The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for precise control over the polymer structure, including the incorporation of specific end-groups. mdpi.com

Amines can be used to initiate the CROP of 2-oxazolines, which provides a direct method for incorporating functional end-groups. The this compound molecule, with its secondary amine and hydroxyl groups, can theoretically act as an initiator. This would result in a POx chain with a terminal this compound moiety, introducing a significant hydrophobic character to one end of the polymer. Such functionalization is highly desirable for creating amphiphilic polymers that can self-assemble in solution. For instance, studies on similar structures, like n-octadecyl end-modified poly(2-isopropyl-2-oxazoline), have shown that these hydrophobic end-groups drive the formation of stable assemblies at air/water interfaces and can lead to the formation of micelles and other nanostructures in aqueous solutions. mdpi.commdpi.com This capability is crucial for applications in drug delivery, where such polymers can form vesicles or micelles to encapsulate therapeutic agents. mdpi.com

Double-Tailed and Gemini (B1671429) Surfactant Synthesis

This compound is a key building block in the synthesis of advanced surfactants, particularly double-tailed and gemini surfactants. researchgate.net Gemini surfactants consist of two conventional surfactant molecules chemically linked by a spacer group at or near their headgroups. nih.gov This structure gives them superior physicochemical properties compared to their single-chain counterparts, such as a much lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension. nih.gov

Research has demonstrated the direct use of N-alkyldiethanolamines to create various double-tailed and gemini surfactants. researchgate.net In a typical synthesis strategy, this compound is first prepared and then serves as an intermediate. For example, two series of gemini amphiphiles (GAs) were synthesized for gene delivery research where the polarity of the head group was systematically varied, with the di(hydroxyethyl) group of this compound representing a polar head group. nih.gov The synthesis involves reacting diethanolamine with 1-bromohexadecane (B154569) to yield this compound, which is then quaternized using a dibromoalkane spacer (e.g., 1,4-dibromobutane) to link two of the precursor molecules, forming the final gemini surfactant. nih.gov

The table below details the components used in the synthesis of such gemini surfactants, highlighting the modular approach to their design.

| Component | Function | Example | Reference |

| Amine Precursor | Forms the surfactant headgroup | Diethanolamine | nih.gov |

| Alkyl Halide | Forms the hydrophobic tail | 1-Bromohexadecane | nih.gov |

| Spacer | Links the two monomeric units | 1,4-Dibromobutane | nih.gov |

This synthetic versatility allows for the fine-tuning of the surfactant's properties, such as the hydrophilic-lipophilic balance, by changing the length of the hydrophobic tails or the nature of the headgroup and spacer. nih.gov

Wax Dispersant Applications in Hydrocarbon Systems

In the petroleum industry, the precipitation and deposition of paraffin (B1166041) wax from crude oil at low temperatures pose significant operational challenges, potentially leading to pipeline blockage. researchgate.net Chemical additives are widely used to manage this issue, with wax dispersants being one important category. These chemicals work by modifying the wax crystal structure and preventing the agglomeration of small crystals into larger, problematic networks. semanticscholar.org

This compound fits the structural profile of a wax crystal modifier. Its long C16 alkyl chain is similar in length to the paraffin molecules found in crude oil (typically C18 to C36), allowing it to integrate into a growing wax crystal lattice through co-crystallization. acs.org The polar diethanolamine headgroup then acts as a steric hindrance, preventing other wax crystals from agglomerating.

Studies have specifically investigated diethanolamine (DEA) as a water-soluble wax dispersant. upm.edu.my Research indicates that while the application of DEA alone may have limited effectiveness, its performance is significantly enhanced when used in conjunction with polymeric inhibitors like ethylene (B1197577) vinyl acetate (B1210297) (EVA). upm.edu.my This synergistic effect likely arises from the polymer backbone providing a primary crystal modification effect, while the dispersant ensures the small, modified crystals remain suspended in the oil phase. The mechanism involves altering the wax crystal morphology, reducing crystal interlocking, and facilitating dispersion. researchgate.net

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. als-journal.com For a molecule like this compound, DFT can provide fundamental insights into its reactivity, stability, and intermolecular interactions.

While specific DFT studies focused solely on this compound are not prominent in the literature, the methodology has been applied to structurally similar compounds, such as diethanolamine derivatives of other molecules. mdpi.com A typical DFT analysis would yield the following:

Optimized Molecular Geometry: Calculation of the most stable 3D structure, including bond lengths and angles. als-journal.com

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. als-journal.com

Electrostatic Potential (ESP) Map: Visualization of the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the ESP map would show negative potential around the oxygen and nitrogen atoms of the diethanolamine headgroup, indicating their role in forming hydrogen bonds and interacting with cations. mdpi.com

Vibrational Frequencies: Prediction of the infrared spectrum, which can be compared with experimental data to confirm the molecular structure. als-journal.com

These theoretical calculations help elucidate how the molecule interacts with its environment, for example, by predicting how the diethanolamine group's polarity influences solubility and binding affinities. mdpi.com

Modeling of Molecular Interactions and Activities

Modeling studies are crucial for understanding how this compound functions in complex environments, such as in biological systems. Research into a homologous series of N-(n-alkyl)diethanolamines, including the C16 hexadecyl derivative, has provided a detailed model of its antimicrobial mechanism of action. researchgate.net

The key findings from these studies demonstrate a strong correlation between the molecule's activity, its physicochemical properties, and its interaction with bacterial cells like Escherichia coli. The modeling revealed that:

Antimicrobial activity is linked to surface activity and the octanol-water partition coefficient, with the C12, C14, and C16 derivatives showing maximum activity. researchgate.net

Uptake by bacteria is highly dependent on the pH of the environment. This is because the pH determines the protonation state of the diethanolamine headgroup.

Different uptake mechanisms exist for the protonated (cationic) and unprotonated (neutral) forms of the molecule. researchgate.net

The table below summarizes the influence of pH on the behavior and uptake of alkyl diethanolamines.

| pH Condition | Molecular State | Bacterial Uptake | Consequence | Reference |

| Low pH (e.g., 4.0) | Mostly protonated (cationic) | Slow and limited | Reduced bactericidal activity | researchgate.net |

| Neutral pH (e.g., 7.0) | Mostly unprotonated (neutral) | Rapid and extensive | Increased bactericidal activity | researchgate.net |

This model suggests that the unprotonated, more lipid-soluble form of this compound can more easily partition into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. researchgate.net

Drug Delivery System Research (Mechanistic and Formulation Aspects)

The amphiphilic nature of this compound makes it an excellent precursor for constructing non-viral vectors for drug and gene delivery. nih.gov Specifically, it is used to synthesize cationic gemini surfactants that can self-assemble into nanoparticles (liposomes or lipoplexes) capable of encapsulating and transporting nucleic acids like plasmid DNA (pDNA). nih.govacs.org

The mechanism involves the electrostatic interaction between the positively charged cationic headgroups of the gemini surfactant and the negatively charged phosphate (B84403) backbone of DNA. This interaction leads to the condensation of DNA into compact, stable nanoparticles that protect the genetic material from degradation by enzymes like DNases in the bloodstream. acs.org

Formulation is a critical aspect of this research. Studies show that the transfection efficacy of these delivery systems is not solely dependent on the gemini surfactant but also on the inclusion of "helper lipids."

| Formulation Component | Role in Delivery System | Example | Reference |

| Gemini Amphiphile | Condenses and protects DNA; facilitates cell entry. | Derived from this compound | nih.gov |

| Helper Lipid (serum-free) | Destabilizes endosomal membrane, aiding DNA release. | Dioleoylphosphatidylethanolamine (DOPE) | acs.org |

| Helper Lipid (serum) | Improves stability and transfection in serum. | Cholesterol, DOPE | acs.org |

The ratio of the gemini surfactant's nitrogen atoms to the DNA's phosphate groups (N/P ratio) is a crucial formulation parameter. Complete protection of the pDNA from DNase degradation is typically observed at an N/P ratio of 1 or higher, ensuring the genetic cargo can reach its target intact. acs.org Research in this area focuses on systematically modifying the structure of the gemini surfactant—by altering the headgroup, spacer, and tail length—to optimize the balance between high transfection efficiency and low cytotoxicity. nih.gov

Formulation in Lipid-Based Drug Delivery Systems

This compound is a valuable component in the formulation of lipid-based drug delivery systems (LBDDS). nih.gov Its surfactant properties are key to their function, enhancing the bioavailability of drugs that are not very soluble. LBDDS are an emerging technology aimed at solving the challenges of solubility and bioavailability of poorly water-soluble drugs. nih.gov These systems can be adapted to various product needs based on the specific disease, administration route, and cost, among other factors. nih.gov

Research has demonstrated the use of this compound in creating lipid nanoparticles for the delivery of anticancer drugs. These formulations have shown better drug encapsulation efficiency and release profiles when compared to more traditional delivery systems. The advantages of using LBDDS include the potential for controlled and targeted drug release, improved stability of the pharmaceutical, and high drug content. nih.gov These systems are also biodegradable and biocompatible. nih.gov

Enhancement of Bioavailability of Poorly Soluble Compounds

A significant challenge in drug development is the poor water solubility of many compounds, which can limit their effectiveness. nih.govmdpi.com Lipid-based drug delivery systems (LBDDS) are a key strategy to overcome this issue. nih.gov this compound, due to its surfactant properties, plays a role in these formulations by improving the solubility and bioavailability of such drugs. By incorporating poorly soluble drugs into lipid-based carriers, their absorption in the body can be significantly increased. nih.govmdpi.com

The use of nanoparticles in these formulations has been shown to enhance the oral bioavailability of hydrophobic drugs. For instance, the bioavailability of the cancer drug paclitaxel (B517696) was increased tenfold when delivered in a nanoparticle formulation compared to the standard oral solution. mdpi.com This highlights the potential of advanced delivery systems to improve the therapeutic efficacy of existing drugs.

Gene Delivery Carrier Systems

This compound is a component of synthetic carriers known as gemini amphiphiles (GAs), which are used in gene delivery. acs.orgacs.org These cationic lipid carriers are designed to help negatively charged DNA penetrate cell membranes, protect the DNA from degradation by enzymes, and facilitate the delivery of the genetic material into cells. acs.orgnih.gov The effectiveness of a gene carrier is influenced by its structure and surface charge. acs.org

Influence of Linkers and Hydrophobic Chain Length on Transfection Efficacy

The structure of gemini amphiphiles (GAs), including the linker connecting the head groups and the length of the hydrophobic chains, significantly impacts their ability to deliver genes into cells (transfection efficacy). acs.orgacs.org Studies have shown that modulating the head group, hydrophobic group, and linker chain can optimize the characteristics of a GA for gene delivery. acs.orgacs.org

For example, GAs with tetradecyl and hexadecyl hydrophobic chains have demonstrated better transfection efficacy compared to those with dodecyl or octadecyl chains. nih.gov The nature and length of the spacer between the cationic heads also play a crucial role. acs.orgnih.gov Gemini surfactants with hexadecyl tails and longer carbon-chain spacers have been found to yield the highest transfection efficacy. nih.gov Furthermore, the orientation of the linker group within the cationic amphiphile can dramatically influence its gene delivery capabilities. researchgate.net

Interactions with Plasmid DNA

Cationic carriers like those containing this compound interact with negatively charged plasmid DNA (pDNA) to form complexes called lipoplexes. acs.orgnih.gov This interaction is primarily driven by the positive charge of the carrier, which allows for efficient complexation and compaction of the DNA into small particles that can be taken up by cells. acs.org

The ratio of the carrier to DNA, known as the N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphorus in the DNA), is a critical factor. acs.orgnih.gov Gel retardation assays have shown that at an N/P ratio of 1.0 or higher, there is complete retention of the pDNA within the lipoplex, indicating strong binding. acs.orgacs.org These carriers also provide complete protection of the pDNA from degradation by DNase enzymes at an N/P ratio greater than 1. acs.org

Biodistribution Studies of Lipoplexes

Biodistribution studies are essential to understand where the gene-carrying lipoplexes travel in the body. Studies using 99mTc-labeled lipoplexes containing gemini amphiphiles have shown that these complexes tend to accumulate in vital organs such as the spleen, liver, and lungs. acs.orgnih.gov This information is crucial for both the efficacy and safety of gene therapy applications.

The inclusion of helper lipids like dioleoylphosphatidylethanolamine (DOPE) and cholesterol in the lipoplex formulation can improve their stability in the presence of serum and enhance transfection efficacy. acs.orgnih.gov

Environmental Chemistry Research

In the field of environmental chemistry, this compound is recognized for its surfactant properties. As a surfactant, it can lower the surface tension of water and is used in various industrial applications. It is also noted as a corrosion inhibitor. wikipedia.org Due to its use in industrial and consumer products, it is a compound of interest in environmental monitoring and is included in lists of chemicals for environmental assessment. epa.goviarc.fr

Degradation Pathways and Environmental Fate

The environmental fate of this compound is influenced by its chemical structure, which includes a long hydrophobic alkyl chain and a hydrophilic diethanolamine head. This amphiphilic nature governs its behavior and degradation in various environmental compartments. While specific studies on the complete degradation pathway of this compound are limited, the degradation of its core components, the n-hexadecane chain and diethanolamine, have been investigated under different conditions.

The anaerobic degradation of long-chain alkanes like n-hexadecane can proceed through several pathways. One established mechanism is the addition to fumarate (B1241708), which can occur at the terminal or subterminal (C-2) position of the alkane, forming alkylsuccinates that are further broken down via carbon skeleton rearrangement and β-oxidation. nih.gov Another proposed pathway involves the carboxylation of the alkane. nih.gov For instance, subterminal carboxylation at the C-3 position of hexadecane (B31444) could produce 2-ethylpentadecanoic acid, which is then susceptible to β-oxidation. nih.gov

The diethanolamine moiety also undergoes degradation. Studies on diethanolamine have shown that it can be degraded by microorganisms. ubc.catdl.org However, the substitution on the amine group significantly influences its biodegradability. For example, some N-substituted diethanolamine compounds, such as those with methyl or laurylsulfate groups, are biodegradable, while others with bulkier substituents are more resistant to microbial attack. tdl.org The degradation of diethanolamine can be complex, involving a series of reactions that may be influenced by factors like temperature, concentration, and the presence of other substances such as carbon dioxide. ubc.ca The initial oxidation product from the amine is often an immonium salt, which can then undergo hydrolysis to a secondary amine and a carbonyl compound or be converted to an enamine. gre.ac.uk

Considering the structure of this compound, its degradation is likely to involve the breakdown of both the alkyl chain and the diethanolamine head. The long alkyl chain increases its hydrophobicity, which may enhance its partitioning to organic matter and potentially reduce its immediate bioavailability for microbial degradation. However, its surfactant properties could also facilitate its dispersal and interaction with microbial communities.

Table 1: Potential Degradation Pathways of this compound Components

| Component | Potential Degradation Pathway | Key Intermediates | Influencing Factors |

| n-Hexadecane Chain | Anaerobic fumarate addition | Alkylsuccinates | Presence of fumarate, microbial consortia |

| Anaerobic carboxylation | Carboxylated alkanes (e.g., 2-ethylpentadecanoic acid) | Microbial consortia | |

| Diethanolamine Moiety | Microbial oxidation | Immonium salts, enamines, secondary amines, carbonyl compounds | Microbial species, presence of co-substrates, temperature, concentration |

Interaction with Environmental Media

As a cationic surfactant, this compound exhibits a strong tendency to interact with various environmental media, including soil, sediment, and water. uu.nl This interaction is primarily driven by the electrostatic attraction between the positively charged diethanolamine head group and negatively charged surfaces of environmental particles, as well as hydrophobic interactions involving the long hexadecyl chain.

In aqueous environments, this compound, like other surfactants, can lower the surface tension of water. rsc.org Its solubility and behavior in water are influenced by factors such as pH and the presence of salts, which can affect the formation of micelles. researchgate.net The tendency of cationic surfactants to adsorb to suspended particles and sediment is a key factor in their environmental distribution. uu.nl This sorption is often non-linear and can be influenced by the organic carbon content of the sediment. researchgate.net

The interaction of this compound with soil and sediment is significant. Cationic surfactants are known to adsorb strongly to soil and sediment components like clay minerals and organic matter. mdpi.comrmiq.org The positively charged head group can bind to the negatively charged sites on clay surfaces, while the hydrophobic tail can interact with the organic fraction of the soil. mdpi.com This strong adsorption can lead to the accumulation of the compound in soil and sediment, reducing its mobility in the environment. uu.nl The modification of clays (B1170129) with long-chain organic molecules, similar in structure to this compound, has been shown to increase the spacing between clay layers and provide more sites for the adsorption of other pollutants. mdpi.com

The interaction with environmental media has important implications for the bioavailability and potential toxicity of this compound. While strong adsorption can reduce its concentration in the water column, it can lead to higher concentrations in benthic environments, potentially affecting organisms living in or near the sediment. uu.nl

Table 2: Interactions of this compound with Environmental Media

| Environmental Medium | Key Interaction Mechanisms | Consequences |

| Water | Surface tension reduction, micelle formation | Altered physical properties of water, potential for solubilizing other hydrophobic compounds |

| Soil and Sediment | Electrostatic attraction to negatively charged particles (clays), hydrophobic interactions with organic matter | Strong adsorption, reduced mobility, accumulation in soil and sediment |

Comparative Studies and Analogues Research

Comparison with Other N-Alkyl Diethanolamines (e.g., Tetradecyl Diethanolamine (B148213), Dodecyl Diethanolamine)

N-Hexadecyl diethanolamine belongs to a homologous series of N-alkyl diethanolamines, where the length of the alkyl chain significantly influences the compound's physicochemical and biological properties.

The length of the N-alkyl chain is a critical determinant of the hydrophobicity and surface activity of N-alkyl diethanolamines. As the alkyl chain length increases, the hydrophobicity of the molecule also increases. d-nb.inforesearchgate.net This enhanced hydrophobicity directly impacts the surfactant properties of these compounds.

Surface Tension Reduction: Longer alkyl chains, such as the C16 chain in this compound, are more effective at reducing the surface tension of water. This is because the longer hydrophobic tail has a greater tendency to adsorb at the air-water interface, disrupting the cohesive forces between water molecules.

Micelle Formation: The C16 chain of this compound provides superior micelle formation compared to its shorter-chain analogs like tetradecyl diethanolamine (C14) and dodecyl diethanolamine (C12). The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles, generally decreases with increasing alkyl chain length. ekb.eg This indicates that this compound can form micelles at lower concentrations.

Solubility: While increased hydrophobicity enhances surface activity, it can also lead to reduced water solubility.

A study on silica (B1680970) nanoparticles functionalized with alkyl silanes of varying chain lengths demonstrated that longer alkyl chains (C8) resulted in highly hydrophobic surfaces, whereas shorter chains (C1) produced hydrophilic surfaces. d-nb.inforesearchgate.net This principle directly applies to the homologous series of N-alkyl diethanolamines, where the hexadecyl group imparts significant hydrophobic character.

Table 1: Comparison of Physicochemical Properties of N-Alkyl Diethanolamines

| Compound | Alkyl Chain Length | Molecular Formula | Key Characteristics |

|---|---|---|---|

| This compound | C16 | C20H43NO2 | High hydrophobicity, excellent surface activity, and superior micelle formation. |

| Tetradecyl diethanolamine | C14 | C18H39NO2 | Used as a surfactant and emulsifying agent in personal care products and industrial applications. ontosight.ai |

| Dodecyl diethanolamine | C12 | C16H35NO2 | Exhibits significant antimicrobial activity and is known to be a membrane-active agent. nih.govmicrobiologyresearch.orgresearchgate.netmicrobiologyresearch.org |

The biological activity of N-alkyl diethanolamines, particularly their antimicrobial properties, is closely linked to their alkyl chain length and resulting surface activity. nih.govresearchgate.net Research on a homologous series of these compounds has shown that antimicrobial efficacy is related to both surface activity and the octanol-water partition coefficient, which increases with the length of the alkyl chain. nih.govmicrobiologyresearch.orgresearchgate.net

Maximum antimicrobial activity within this series is typically observed with the dodecyl (C12), tetradecyl (C14), and hexadecyl (C16) derivatives. nih.govmicrobiologyresearch.orgresearchgate.net These compounds have demonstrated both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects against various microorganisms, including Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

The effectiveness of these compounds, such as dodecyldiethanolamine, has been shown to increase as the degree of protonation decreases, suggesting the unprotonated form is more active. The amphiphilic nature of these molecules, with a long hydrophobic alkyl chain and a polar diethanolamine headgroup, allows them to integrate into and disrupt the lipid bilayers of cell membranes.

Comparison with Diethanolamine (DEA) and its Derivatives

This compound is a derivative of diethanolamine (DEA), a foundational chemical used in a wide array of applications. wikipedia.org

The synthesis of this compound typically involves the N-alkylation of diethanolamine. researchgate.net In contrast, the synthesis of other DEA derivatives can involve different reaction pathways. For instance, diethanolamides are produced from the reaction of DEA with fatty acids. wikipedia.org

The reactivity of these compounds also differs significantly. The presence of the long hexadecyl chain in this compound imparts surfactant properties that are absent in the parent DEA molecule. wikipedia.org While DEA itself acts as a weak base, its N-alkylated derivatives can exhibit a range of surface-active properties. wikipedia.orgresearchgate.net The synthesis of certain diethanolamine derivatives can be complex, with the potential for side products. For example, the preparation of diethanolamine diester derivatives can lead to the formation of monoesters as a predominant side product.

Both this compound and DEA serve as precursors in various chemical syntheses. DEA is a feedstock for the production of morpholine (B109124) and is widely used to prepare diethanolamides and diethanolamine salts of long-chain fatty acids. wikipedia.org These derivatives are key components in detergents, cosmetics, and shampoos. wikipedia.org

This compound, with its functional diethanolamine headgroup, can also be a precursor for further chemical modifications. For example, it can be used to synthesize double-tailed surfactants and gemini (B1671429) surfactants, which are known for their unique and powerful surfactant properties. researchgate.net Diethanolamine itself can be a precursor in the synthesis of more complex molecules, such as aspartic acid derivatives. google.com

Comparison with Other Surfactant Classes

This compound is classified as a nonionic surfactant in its unprotonated form, but can exhibit cationic behavior upon protonation of the amine group. ekb.eg This places it in a unique position relative to other major surfactant classes.

Anionic Surfactants: These surfactants possess a negatively charged headgroup (e.g., sulfate, sulfonate). rsc.org They are widely used in detergents and cleaning products. rsc.org

Cationic Surfactants: These have a positively charged headgroup, often a quaternary ammonium (B1175870) group. rsc.org They are known for their high surface activity and are used in various aqueous and non-aqueous systems. rsc.org

Nonionic Surfactants: These surfactants have no net electrical charge in their hydrophilic headgroup. astm.org This class includes alcohol ethoxylates, which are major components of detergents. astm.org this compound shares characteristics with this class due to its hydroxyl groups.

Zwitterionic (Amphoteric) Surfactants: These molecules contain both positive and negative charges in the same molecule. rsc.org They exhibit properties of both anionic and cationic surfactants depending on the pH.

The performance of this compound as a surfactant is a result of its specific molecular structure: a long, hydrophobic C16 tail combined with a polar, hydrophilic diethanolamine head. This amphiphilic nature allows it to effectively reduce surface tension and form micelles, properties that are fundamental to the function of all surfactants.

Analysis of Related Fatty Acid Nitrogenous Derivatives

The study of this compound is enriched by the comparative analysis of related fatty acid nitrogenous derivatives. These compounds, which include other long-chain amines, amides, and esters, share structural similarities that result in comparable physical properties and applications, yet exhibit distinct characteristics based on their specific molecular composition. Chromatographic and spectroscopic techniques are pivotal in the analysis and characterization of these derivatives. oup.comrsc.org

Fatty acid amides, a prominent class of nitrogenous derivatives, are structurally simple lipids derived from fatty acids and biogenic amines. mdpi.com Their analysis often involves techniques like gas chromatography (GC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). oup.com For instance, gas chromatography can be employed to determine the chain-length composition of fatty acid amides after their conversion to the corresponding methyl esters. oup.com

Research Findings on Analogues

Research into analogues of this compound provides valuable insights into structure-property relationships. A homologous series of N-(n-alkyl)diethanolamines, for example, demonstrated that antimicrobial activity is linked to surface activity and the octanol-water partition coefficient, with maximum efficacy observed for the dodecyl, tetradecyl, and hexadecyl derivatives. microbiologyresearch.org The length of the alkyl chain significantly influences the compound's properties.

The synthesis of fatty acid amides from various vegetable oils and primary alkyl amines has been explored for applications such as phase change materials (PCMs). acs.org Studies have shown that the melting temperature of these fatty acid amides generally increases with the length of the precursor amine. acs.org

Spectroscopic methods are essential for the structural confirmation of these derivatives. Techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are routinely used to characterize the chemical structures of newly synthesized fatty acid amides. mdpi.comacs.org Mass spectrometry, particularly with the advent of electrospray ionization, allows for the detailed analysis of the molecular weight and elemental composition of complex and polar esters and amides. rsc.org

The thermal properties of these derivatives are also a key area of investigation. Differential scanning calorimetry (DSC) is used to determine properties like melting temperatures and latent heat of fusion, which are critical for applications in thermal energy storage. acs.orgnih.gov

| Analytical Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Chain-length composition, purity | Analysis of long-chain amines and amides | oup.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Analysis of fatty derivatives | oup.com |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural characterization | Analysis of complex and polar fatty acyl esters and amides | rsc.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, molecular structure | Characterization of synthesized fatty acid amides | acs.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure | Structural confirmation of fatty acid amides | mdpi.comacs.org |

| Differential Scanning Calorimetry (DSC) | Melting temperature, enthalpy of fusion | Thermophysical characterization of fatty amides for PCM applications | nih.gov |

Data on Related Derivatives